H-Glu(obzl)-NH2 hcl

Description

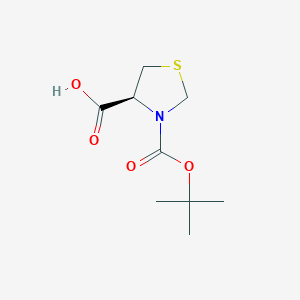

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704831 | |

| Record name | Benzyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63091-89-4 | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63091-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of H-Glu(OBzl)-NH2 HCl

An In-Depth Technical Guide to H-Glu(OBzl)-NH2 HCl: Properties, Protocols, and Applications in Peptide Synthesis

This guide provides an in-depth technical overview of L-Glutamic Acid γ-Benzyl Ester α-Amide Hydrochloride, commonly abbreviated as H-Glu(OBzl)-NH2 HCl. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, field-proven insights into its application in peptide synthesis, and detailed procedural outlines to ensure scientific integrity and successful experimental outcomes.

In the complex landscape of peptide synthesis, the precise and ordered assembly of amino acids is paramount. This requires a sophisticated strategy of orthogonal protecting groups that allow for the selective formation of peptide bonds while preventing unwanted side reactions. H-Glu(OBzl)-NH2 HCl emerges as a critical building block in this context. It is a derivative of L-glutamic acid where the side-chain (gamma) carboxyl group is protected as a benzyl ester and the alpha-carboxyl group is protected as a primary amide. The alpha-amino group is present as a hydrochloride salt, ready for peptide coupling.

This unique protection scheme makes it an invaluable reagent, particularly within the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) solid-phase peptide synthesis (SPPS) strategy. The stability of the benzyl ester under the conditions required for repetitive N-terminal Boc group removal is the cornerstone of its utility, ensuring the integrity of the side chain until the final cleavage step.[1][2]

Section 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of H-Glu(OBzl)-NH2 HCl is fundamental to its effective handling, application, and analysis.

Chemical Identity and Structure

The structure of H-Glu(OBzl)-NH2 HCl features a chiral center at the alpha-carbon, a primary amide at the C-terminus, a benzyl-protected side-chain carboxyl group, and a protonated alpha-amino group with a chloride counter-ion.

Caption: Structure of H-Glu(OBzl)-NH2 HCl.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of H-Glu(OBzl)-NH2 HCl. It is critical to note that while some data points like molecular weight are calculated, experimental values such as melting point and specific solubility can vary between suppliers and batches.

| Property | Value | Source(s) |

| Synonyms | L-Isoglutamine benzyl ester hydrochloride; L-Glutamic acid γ-benzyl ester α-amide hydrochloride | [3][4] |

| CAS Number | 63091-89-4 | [3] |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ | [3][5] |

| Molecular Weight | 272.73 g/mol | [3][5] |

| Appearance | White crystalline powder or granules | [6] |

| Purity | Typically ≥98% | - |

| Melting Point | Data not available in reviewed literature. Related compounds like H-Gly-OBzl.HCl melt around 138-140 °C.[7] | - |

| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. Solubility in water is likely limited. The related H-Glu(OBzl)-OBzl HCl is soluble in Chloroform, DCM, Ethyl Acetate, and DMSO.[8] | - |

Section 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Glu(OBzl)-NH2 HCl is as a protected amino acid building block in SPPS. Its design is tailored for seamless integration into established synthesis workflows, particularly the Boc/Bzl strategy.

Mechanism and Orthogonality

The success of SPPS hinges on the principle of orthogonality , where different protecting groups can be removed under distinct chemical conditions.[1] H-Glu(OBzl)-NH2 HCl fits perfectly within this paradigm:

-

α-Amino Group (Hydrochloride Salt): The amino group is temporarily protected as a hydrochloride salt. Prior to coupling, it is neutralized in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to generate the free amine, which then acts as the nucleophile in peptide bond formation.[7]

-

γ-Carboxyl Group (Benzyl Ester): The benzyl (Bzl) ester is a robust protecting group, stable to the repetitive treatments with trifluoroacetic acid (TFA) used to deprotect the N-terminal Boc group of the growing peptide chain.[2] This prevents unwanted side-chain reactions throughout the synthesis.

-

α-Carboxyl Group (Amide): The C-terminal amide is a permanent feature of this building block and remains intact throughout the entire synthesis and final deprotection process.

This quasi-orthogonal system ensures that the N-terminus can be deprotected for chain elongation without affecting the side-chain protection.

SPPS Workflow Integration

The incorporation of H-Glu(OBzl)-NH2 HCl into a growing peptide chain on a solid support follows a well-defined cycle. The diagram below illustrates a typical cycle within a Boc-SPPS workflow.

Caption: SPPS cycle for incorporating H-Glu(OBzl)-NH2.

Section 3: Experimental Protocols

The following protocols are provided as a guide. Researchers must optimize conditions based on the specific peptide sequence, solid support, and available instrumentation.

Protocol 3.1: Standard Coupling Procedure in SPPS

This protocol describes a typical coupling reaction using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the activation agent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

H-Glu(OBzl)-NH2 HCl

-

HBTU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Following N-terminal deprotection and neutralization, swell the peptide-resin in DMF (approx. 10 mL per gram of resin).

-

Activation Solution: In a separate vessel, prepare the activation solution. For each equivalent of reactive sites on the resin, use:

-

3.0 eq. of H-Glu(OBzl)-NH2 HCl

-

2.9 eq. of HBTU

-

6.0 eq. of DIEA

-

-

Activation: Dissolve the H-Glu(OBzl)-NH2 HCl and HBTU in a minimal volume of DMF. Add the DIEA. This addition serves to both neutralize the hydrochloride salt and activate the coupling reagent. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

-

Coupling: Add the activation solution to the swelled peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[9]

Protocol 3.2: Final Cleavage and Benzyl Ester Deprotection

The benzyl ester is a highly stable protecting group that requires strong acidic conditions for cleavage, typically performed concurrently with cleavage of the peptide from the resin.

Warning: This procedure involves highly corrosive and toxic strong acids (e.g., Hydrogen Fluoride). It must be performed by trained personnel in a specialized apparatus and a certified chemical fume hood.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

-

Cold diethyl ether

-

Acetonitrile/Water mixture for purification

Procedure:

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Scavenger Addition: Add the appropriate scavenger cocktail to the resin. Scavengers are crucial to trap the reactive carbocations (e.g., benzyl cations) generated during cleavage, preventing side reactions with sensitive residues like Met, Trp, or Tyr.

-

HF Cleavage: Carefully distill anhydrous HF into the reaction vessel, which is maintained at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: Remove the HF by vacuum distillation.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.

-

Isolation: Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

Section 4: Stability, Storage, and Safety

Stability and Storage

-

Storage Conditions: H-Glu(OBzl)-NH2 HCl should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis and degradation.[6] Recommended storage temperatures can range from room temperature to refrigerated conditions (2-8°C).

-

Incompatibilities: Avoid strong oxidizing agents and strong bases. As a hydrochloride salt, it will react with bases. It is hygroscopic and should be protected from moisture.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or a chemical fume hood.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Decomposition: Hazardous decomposition products upon heating may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Conclusion

H-Glu(OBzl)-NH2 HCl is a strategically designed and indispensable reagent for peptide synthesis. Its robust γ-benzyl ester side-chain protection, combined with its compatibility with standard Boc-SPPS, provides a reliable method for incorporating glutamic acid residues that require a C-terminal amide. A comprehensive understanding of its chemical properties, coupled with the application of rigorous experimental protocols, enables researchers to leverage this building block for the successful synthesis of complex and scientifically valuable peptides.

References

-

iChemical. (n.d.). L-Isoglutamine benzyl ester hydrochloride, CAS No. 63091-89-4. Retrieved from [Link]

-

Bapeks. (n.d.). H-Glu(OBzl)-NH2.HCl. Retrieved from [Link]

-

Synpeptide. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]

-

Hanhong Group. (n.d.). L-Isoglutamine benzyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). D-Isoglutamine benzyl ester hydrochloride. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). H-Glu(OBzl)-NH2 HCl. Retrieved from [Link]

- Google Patents. (1957). US2927118A - L(+)-isoglutamine compounds and process of preparing same.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 3. L-Isoglutamine benzyl ester hydrochloride, CAS No. 63091-89-4 - iChemical [ichemical.com]

- 4. H-Glu(OBzl)-NH2.HCl [bapeks.com]

- 5. D-Isoglutamine benzyl ester hydrochloride | C12H17ClN2O3 | CID 22802678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Isoglutamine benzyl ester hydrochloride-æ°¨åºé ¸è¡çç©-ç鸿ç§æ [hanhonggroup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. H-GLU(OBZL)-OBZL HCL | 4561-10-8 [chemicalbook.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to H-Glu(OBzl)-NH2 HCl: Properties, Applications, and Protocols

<_ _>

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Glutamic acid γ-benzyl ester α-amide hydrochloride, commonly abbreviated as H-Glu(OBzl)-NH2 HCl. As a crucial building block in synthetic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development, a thorough understanding of its properties and handling is paramount for its effective application. This document delineates its physicochemical characteristics, core applications, and detailed experimental protocols, grounded in established scientific principles.

Core Physicochemical Properties

H-Glu(OBzl)-NH2 HCl is a derivative of the amino acid L-Glutamic acid. It is specifically modified with two key functional groups that dictate its utility: a benzyl (Bzl) ester protecting the side-chain (gamma) carboxylic acid and an amide at the C-terminus (alpha-carboxyl group). The hydrochloride salt form enhances its stability and solubility in certain solvents.

The precise molecular weight and other essential properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | L-Glutamic acid γ-benzyl ester α-amide hydrochloride | [1][2] |

| Synonyms | H-L-Glu(Bzl)-NH2·HCl, L-Isoglutamine benzyl ester HCl | [1][2] |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ (or C₁₂H₁₆N₂O₃·HCl) | [1][3] |

| Molecular Weight | 272.73 g/mol | [2][3] |

| CAS Number | 63091-89-4 | [1][3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically >98% | [1][3] |

| Storage | Sealed, dry, at room temperature or refrigerated (+2 to +8 °C) | [1][2] |

A clear visualization of its chemical structure is essential for understanding its reactivity and function.

Caption: 2D Structure of H-Glu(OBzl)-NH2 HCl.

Scientific Rationale and Core Applications

The specific structure of H-Glu(OBzl)-NH2 HCl makes it a valuable reagent in multi-step organic synthesis, particularly within drug discovery and peptide chemistry.[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in peptide synthesis.[6][7] In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[8]

-

Side-Chain Protection: The γ-carboxyl group of glutamic acid is highly reactive and must be "protected" to prevent unwanted side reactions during peptide coupling. The benzyl (Bzl) ester serves as a robust protecting group. It is stable to the mildly acidic and basic conditions used for the removal of temporary N-terminal protecting groups (like Boc and Fmoc, respectively), ensuring the integrity of the side-chain throughout the synthesis.[9][10] This stability and selective removal are hallmarks of an effective "orthogonal" protection strategy.[8]

-

C-Terminal Amide: Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid. By starting the synthesis with H-Glu(OBzl)-NH2 HCl (after its coupling to a suitable resin), the final peptide will inherently feature this C-terminal amide, a critical modification for the bioactivity of many neuropeptides and hormones.

-

Hydrochloride Salt: The HCl salt form improves the compound's shelf-life and handling characteristics as a crystalline solid. Before use in a coupling reaction, the free amine must be generated by treatment with a non-nucleophilic base.

Deprotection of the Benzyl Group

-

Strong Acidolysis: The most common method in Boc-based SPPS is treatment with strong acids like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9][11] This step is often performed concurrently with the cleavage of the peptide from the resin support.

-

Catalytic Hydrogenolysis: An alternative, milder method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst).[9][12] This method is advantageous when other functional groups in the peptide are sensitive to strong acids.

Experimental Protocols

To ensure reproducibility and success, adherence to validated protocols is critical. The following section details a representative workflow for the incorporation of H-Glu(OBzl)-NH2 into a peptide sequence using standard Fmoc-based SPPS.

Workflow for Incorporating H-Glu(OBzl)-NH2 in Fmoc-SPPS

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a resin support, and H-Glu(OBzl)-NH2 is the next amino acid to be added.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Coupling Protocol

Objective: To couple H-Glu(OBzl)-NH2 HCl to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Resin-bound peptide

-

H-Glu(OBzl)-NH2 HCl

-

Coupling Activators: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide).

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: Dichloromethane (DCM), Isopropyl Alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[13]

-

Causality: Piperidine is a secondary amine base that specifically cleaves the base-labile Fmoc protecting group from the N-terminus of the growing peptide, exposing a free amine for the next coupling step.[10]

-

-

Washing:

-

Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).

-

Causality: Residual piperidine will neutralize the coupling reagents, preventing the subsequent reaction. Thorough washing is a critical, self-validating step for synthesis success.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve H-Glu(OBzl)-NH2 HCl (3-4 equivalents relative to resin loading) and the coupling activator (e.g., HBTU, 3-4 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-8 eq.). The solution should be mixed for 1-2 minutes to pre-activate the amino acid.

-

Causality: DIPEA serves two purposes: it neutralizes the HCl salt to generate the free amine of H-Glu(OBzl)-NH2, and it provides the basic environment required for the coupling reaction. HBTU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the resin's free amine.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (i.e., no free primary amines remain).

-

If the test is positive (indicating incomplete reaction), the coupling step may be repeated.

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (x3), DCM (x3), and IPA (x3) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

H-Glu(OBzl)-NH2 HCl, with a precise molecular weight of 272.73 g/mol , is more than just a chemical compound; it is an enabling tool for the synthesis of complex peptides and therapeutics. Its utility is derived from a rational chemical design: a stable side-chain protecting group (benzyl ester) and a pre-installed C-terminal amide. Understanding the causality behind its use—why the benzyl group is chosen for its stability and specific deprotection conditions, and why the amide is critical for biological function—allows researchers to employ it with precision and confidence. The protocols and workflows described herein provide a framework for its successful application in the laboratory, contributing to the advancement of drug discovery and biochemical research.

References

-

Sigma-Aldrich. H-Glu(OBzl)-NH2 hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/com448677814][14]

-

Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [URL: https://www.aapptec.com/information-bulletin-1124-removal-of-s-benzyl-sp-methylbenzyl-and-sp-methoxybenzyl-groups][11]

-

ChemUniverse. H-GLU(OBZL)-NH2 HCL. [URL: https://www.chemuniverse.com/product_info.php?products_id=141851][3]

-

Bapeks. H-Glu(OBzl)-NH2.HCl. [URL: https://www.bapeks.com/en/amino-acids-and-derivatives/h-glu-obzl-nh2-hcl][1]

-

Sunway Pharm Ltd. H-Glu(OBzl)-NH2 HCl - CAS:63091-89-4. [URL: https://www.3wpharm.com/product/show/id/71315.html][2]

-

ChemicalBook. H-GLU(OBZL)-NH2 HCL | 63091-89-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7735398.htm][4]

-

BenchChem. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. [URL: https://www.benchchem.com/product/b1011][9]

-

BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/][10]

-

MedChemExpress. H-Glu(OBzl)-OBzl.HCl. [URL: https://www.medchemexpress.com/h-glu-obzl-obzl-hcl.html][15]

-

Química Orgánica. Peptide synthesis - Acid group protection. [URL: https://www.quimicaorganica.org/en/amino-acids/173-peptide-synthesis-acid-group-protection.html][12]

-

Chem-Impex. L-Glutamic acid γ-benzyl ester α-amide hydrochloride. [URL: https://www.chemimpex.com/products/09712][6]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-2230-7_1][7]

- AAPPTec, LLC. MSDS - Safety Data Sheet for H-Glu(OtBu)-OBzl HCl. [URL: https://www.aapptec.com/msds-ahe116]

- AAPPTec, LLC. H-Glu(OBzl)-OH HCl, L-Glutamic acid gamma-benzyl ester hydrochloride salt. [URL: https://www.aapptec.com/h-glu-obzl-oh-hcl-ahe106]

- Google Patents. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid. [URL: https://patents.google.

- PrepChem.com. Synthesis of γ-benzyl L-glutamate. [URL: https://www.prepchem.

-

Chem-Impex. L-Glutamic acid dibenzyl ester hydrochloride. [URL: https://www.chemimpex.com/products/00465][5]

- Royal Society of Chemistry. Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). [URL: https://www.rsc.

- GL Biochem. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.glbiochem.com/images/pdf/Solid_Phase_Peptide_Synthesis.pdf]

- Merrifield, R. B. Solid Phase Peptide Synthesis. J. Am. Chem. Soc. 1963, 85 (14), pp 2149–2154.

-

Guzmán, F., Aróstica, M., & Román, T., et al. Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64 (2023), 27–33. [URL: https://www.ejbiotechnology.info/index.php/ejbiotechnology/article/view/3929][13]

Sources

- 1. H-Glu(OBzl)-NH2.HCl [bapeks.com]

- 2. H-Glu(OBzl)-NH2 HCl - CAS:63091-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. H-GLU(OBZL)-NH2 HCL | 63091-89-4 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 13. ejbiotechnology.info [ejbiotechnology.info]

- 14. L-glutamic acid γ-benzyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

L-Isoglutamine benzyl ester hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of L-Isoglutamine Benzyl Ester Hydrochloride

Authored by: A Senior Application Scientist

Introduction

L-Isoglutamine benzyl ester hydrochloride, systematically known as L-glutamic acid γ-benzyl ester α-amide hydrochloride, is a pivotal intermediate in the fields of medicinal chemistry and peptide synthesis.[1] As a derivative of L-glutamic acid, it provides a strategically protected building block where the γ-carboxyl group is masked as a benzyl ester, leaving the α-amino and α-carboxamide groups available for subsequent chemical transformations. This selective protection is crucial for the controlled, stepwise assembly of complex peptides, preventing unwanted side reactions and ensuring the integrity of the final molecule.[2][]

The synthesis of this compound presents a classic challenge in organic chemistry: the selective functionalization of a molecule with multiple reactive sites. L-glutamic acid possesses two carboxylic acid groups (α and γ) and one amino group. The successful synthesis of L-isoglutamine benzyl ester hinges on a robust strategy of using orthogonal protecting groups to differentiate these functionalities.[4][5] This guide provides a comprehensive exploration of the chemical principles, a field-proven synthetic pathway, detailed experimental protocols, and critical insights for researchers, scientists, and drug development professionals.

The Strategic Imperative: A Logic of Protection and Selective Transformation

The synthesis of L-Isoglutamine benzyl ester hydrochloride is not a simple, one-pot reaction. It requires a deliberate, multi-step approach grounded in the principles of protecting group chemistry. A direct esterification of L-isoglutamine would be unselective, while direct amidation of L-glutamic acid γ-benzyl ester would lead to a mixture of products. Therefore, the most reliable and authoritative strategy begins with L-glutamic acid and proceeds through a sequence of protection, selective activation, and transformation steps.

The core logic of the chosen synthetic pathway is as follows:

-

N-Terminal Protection : The α-amino group of L-glutamic acid is the most nucleophilic site. It must be protected first to prevent it from participating in unwanted side reactions, such as polymerization, during the subsequent esterification and amidation steps.[2] The benzyloxycarbonyl (Z or Cbz) group is an ideal choice due to its stability under the conditions required for the following steps and its clean removal via catalytic hydrogenolysis.

-

Cyclic Anhydride Formation : With the amino group protected, the two carboxylic acid groups can be induced to form a cyclic anhydride. This is a key strategic step that temporarily activates both carboxyl groups while setting the stage for selective functionalization.

-

Regioselective Esterification : The cyclic anhydride is susceptible to nucleophilic attack. The introduction of benzyl alcohol results in the regioselective opening of the anhydride ring. Steric hindrance generally favors the formation of the γ-ester over the α-ester, yielding the desired N-Z-L-glutamic acid α-benzyl ester. While mixtures can form, this method provides a reliable route to the desired intermediate.[6]

-

α-Carboxamide Formation : With the γ-carboxyl group now protected as a benzyl ester, the free α-carboxyl group can be selectively converted to an amide. This is typically achieved by activating the carboxylic acid (e.g., as a mixed anhydride or using a coupling agent) followed by treatment with ammonia.

-

Deprotection and Salt Formation : The final step involves the removal of the N-terminal Cbz protecting group. Catalytic hydrogenation is the method of choice as it is highly efficient and does not affect the benzyl ester or the newly formed amide. The resulting free amine is then protonated with hydrochloric acid to yield the stable, crystalline L-Isoglutamine benzyl ester hydrochloride.

This strategic sequence ensures high selectivity at each stage, minimizing the formation of impurities and simplifying the purification of the final product.

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow of the multi-step synthesis from L-glutamic acid to the target compound.

Caption: Multi-step synthesis of L-Isoglutamine Benzyl Ester Hydrochloride.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis, work-up, and purification of L-Isoglutamine benzyl ester hydrochloride.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Glutamic Acid (Z-Glu-OH)

This initial step protects the α-amino group, a critical prerequisite for selective modifications of the carboxyl groups.[6]

-

Dissolution : In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter, dissolve L-glutamic acid in 2M sodium hydroxide solution at 0-5°C, adjusting the pH to approximately 9.0.

-

Protection Reaction : While vigorously stirring and maintaining the temperature below 5°C, slowly and simultaneously add benzyl chloroformate (Cbz-Cl) and 2M NaOH solution via separate dropping funnels. The rate of addition should be controlled to maintain the pH of the reaction mixture between 8.5 and 9.5.

-

Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Work-up : Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Carefully acidify the aqueous layer to pH 2-3 with 6M HCl while cooling in an ice bath. A white precipitate of Z-Glu-OH will form.

-

Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Z-L-Glutamic Acid.

Step 2: Synthesis of N-Z-L-Glutamic Acid γ-Benzyl Ester

This step involves the formation of a cyclic anhydride followed by regioselective opening with benzyl alcohol to form the γ-ester.

-

Anhydride Formation : Suspend the dried Z-Glu-OH in acetic anhydride and heat the mixture at 50-60°C with stirring for 1-2 hours until a clear solution is obtained.

-

Esterification : Cool the solution to room temperature and add benzyl alcohol. Stir the mixture at room temperature overnight.

-

Work-up : Pour the reaction mixture into a large volume of ice-cold water and stir for 1-2 hours to precipitate the product and hydrolyze excess acetic anhydride.

-

Extraction : If an oil forms, extract the mixture with ethyl acetate. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Z-L-Glutamic Acid γ-Benzyl Ester, is often an oil or a low-melting solid and can be used in the next step after drying under high vacuum.

Step 3: Synthesis of N-Z-L-Isoglutamine Benzyl Ester

Here, the free α-carboxyl group is selectively converted into a primary amide.

-

Activation : Dissolve the N-Z-L-Glutamic Acid γ-Benzyl Ester from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C in a dry ice/acetone bath. Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at -15°C for 15-20 minutes to form the mixed anhydride.

-

Amidation : Bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in THF, ensuring the temperature remains below 0°C.

-

Reaction Completion : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up : Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, 5% sodium bicarbonate, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-Z-L-Isoglutamine Benzyl Ester. This product can be purified by column chromatography or recrystallization if necessary.

Step 4: Synthesis of L-Isoglutamine Benzyl Ester Hydrochloride

The final step involves the removal of the Cbz protecting group and formation of the hydrochloride salt.

-

Hydrogenolysis : Dissolve the N-Z-L-Isoglutamine Benzyl Ester in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction : Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates the complete disappearance of the starting material (typically 4-8 hours).

-

Filtration : Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Salt Formation : Combine the filtrate and washings. Cool the solution in an ice bath and add a solution of anhydrous HCl in diethyl ether or dioxane dropwise until the solution is acidic (test with pH paper).

-

Crystallization and Isolation : The hydrochloride salt will precipitate. Allow the mixture to stand at 0°C to complete crystallization. Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure L-Isoglutamine Benzyl Ester Hydrochloride.

Quantitative Data Summary

The following table provides an overview of the reactants and expected outcomes for the synthesis, starting from 10 mmol of L-glutamic acid.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Molar Mass ( g/mol ) |

| 1 | L-Glutamic Acid | Benzyl Chloroformate, NaOH | N-Z-L-Glutamic Acid | 85-95 | 281.27 |

| 2 | N-Z-L-Glutamic Acid | Acetic Anhydride, Benzyl Alcohol | N-Z-L-Glutamic Acid γ-Benzyl Ester | 70-80 | 371.39 |

| 3 | N-Z-L-Glu γ-OBn | Ethyl Chloroformate, NH₃ | N-Z-L-Isoglutamine Benzyl Ester | 75-85 | 370.40 |

| 4 | N-Z-L-Gln(OBn)-NH₂ | H₂, 10% Pd/C, HCl | L-Isoglutamine Benzyl Ester HCl | >90 | 272.73 |

Purification and Characterization

Purification Workflow

High purity of the final compound is essential for its use in peptide synthesis. Recrystallization is the most effective method for purifying the final hydrochloride salt.[6]

Caption: Workflow for the recrystallization of the final product.

Analytical Characterization

The identity and purity of the synthesized L-Isoglutamine benzyl ester hydrochloride should be confirmed using a suite of analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the α-proton of the amino acid backbone, and the aliphatic protons of the glutamic acid side chain. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Will confirm the presence of all unique carbon atoms, including the carbonyls of the ester and amide, the aromatic carbons, and the aliphatic carbons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 237.12.

-

Melting Point (MP) : A sharp melting point is indicative of high purity. The literature value can be used for comparison.

-

Optical Rotation : As a chiral molecule derived from L-glutamic acid, the product should exhibit a specific optical rotation, confirming its enantiomeric purity.

Common Challenges and Troubleshooting

-

Incomplete N-Protection (Step 1) : Can lead to side reactions. Ensure pH is strictly maintained and sufficient Cbz-Cl is used.

-

Low Regioselectivity (Step 2) : Formation of the α-ester isomer can occur. While difficult to eliminate completely, careful control of reaction conditions can maximize the yield of the desired γ-ester. Purification by column chromatography may be necessary at this stage if the mixture is complex.

-

Racemization : The use of strong bases or high temperatures can risk racemization at the α-carbon. The described protocol uses mild conditions to preserve stereochemical integrity.

-

Inefficient Hydrogenolysis (Step 4) : The Pd/C catalyst can be poisoned. Use high-quality catalyst and ensure the substrate is free from impurities like sulfur compounds. The reaction should be monitored by TLC to ensure it goes to completion before work-up.

By adhering to this structured, chemically sound pathway and employing rigorous purification and characterization methods, researchers can reliably synthesize high-purity L-Isoglutamine benzyl ester hydrochloride for application in advanced research and development.

References

- Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Biosynth. (2024). Protecting Groups in Peptide Synthesis.

- National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. PubMed.

- BOC Sciences. (2024). Protected Peptides: Essential Building Blocks for Research.

- Wikipedia. (2024). Peptide synthesis.

- ResearchGate. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting.

- National Institutes of Health. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester.

- Royal Society of Chemistry. (2021). Diverse protein manipulations with genetically encoded glutamic acid benzyl ester. Chemical Science.

- Sachs, H., & Brand, E. (1953). Benzyl Esters of Glutamic Acid. Journal of the American Chemical Society.

- Google Patents. (n.d.). Method of preparing glutamic acid mono esters. US2561323A.

- Chem-Impex. (n.d.). L-Glutamic acid γ-benzyl ester α-amide hydrochloride.

- Hanhong Technology. (n.d.). L-Isoglutamine benzyl ester hydrochloride.

- BenchChem. (2025). Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide.

- J&K Scientific LLC. (n.d.). N-Benzyl-L-glutamine methyl ester hydrochloride.

- Google Patents. (n.d.). L(+)-isoglutamine compounds and process of preparing same. US2927118A.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Chem-Impex. (n.d.). L-Glutamic acid α-benzyl ester.

- Thieme. (n.d.). Substituted Benzyl Esters.

- AIR Unimi. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding.

- iChemical. (n.d.). L-Isoglutamine benzyl ester hydrochloride, CAS No. 63091-89-4.

- Google Patents. (n.d.). L-glutamine synthesis. US2806859A.

- National Institutes of Health. (n.d.). Isoglutamine benzyl ester. PubChem.

- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

- National Institutes of Health. (n.d.). D-Isoglutamine benzyl ester hydrochloride. PubChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl).

- ResearchGate. (2025). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

- Google Patents. (n.d.). The preparation method of amino-acid benzyl ester hydrochloride. CN105061283B.

- ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?.

- Siddhi Vinayaka Spechem Private Limited. (n.d.). L-glutamic Acid Benzyl Ester HCL.

- Google Patents. (n.d.). Method for purifying L-glutamine. US4966994A.

- National Institutes of Health. (n.d.). D-isoglutamine benzyl ester. PubChem.

- National Institutes of Health. (n.d.).

- ChemicalBook. (n.d.). L-Proline benzyl ester hydrochloride(16652-71-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). L-Valine benzyl ester hydrochloride(2462-34-2) 13C NMR spectrum.

Sources

H-Glu(obzl)-NH2 hcl CAS number 63091-89-4

An In-Depth Technical Guide to H-Glu(OBzl)-NH2·HCl (CAS 63091-89-4): A Key Intermediate in Peptide Synthesis

Abstract

H-Glu(OBzl)-NH2·HCl, with the CAS number 63091-89-4, is a pivotal protected amino acid derivative used extensively in synthetic organic chemistry and drug development. Structurally, it is the hydrochloride salt of L-glutamic acid's α-amide, with its γ-carboxyl group protected as a benzyl ester. This unique configuration provides a stable, ready-to-use building block for the synthesis of complex peptides, particularly in Solid-Phase Peptide Synthesis (SPPS). The benzyl ester offers robust protection under standard peptide coupling conditions and can be selectively removed later in the synthetic sequence. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic and purification workflow, analytical characterization methods, and its primary applications, with a focus on providing practical insights for researchers and scientists in the field.

Physicochemical Properties

H-Glu(OBzl)-NH2·HCl is a white crystalline powder, and its stability is maintained under recommended storage conditions.[1][2] Key quantitative data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63091-89-4 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | [3][4] |

| Molecular Weight | 272.73 g/mol | [3][4] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 0-5°C | [1][4] |

| Synonyms | L-Glutamic acid γ-benzyl ester α-amide hydrochloride, L-Isoglutamine Benzyl Ester Hydrochloride | [4][6] |

Synthesis and Purification

The synthesis of H-Glu(OBzl)-NH2·HCl requires a multi-step process involving strategic protection and activation of functional groups. The overall goal is to selectively form the γ-benzyl ester and the α-amide without inducing racemization or unwanted side reactions.

Synthetic Strategy: The Logic of Orthogonal Protection

The core challenge in synthesizing this molecule is the presence of three reactive functional groups in the glutamic acid precursor: two carboxylic acids (α and γ) and one amine (α). A successful synthesis hinges on an orthogonal protection strategy, where each protecting group can be removed under conditions that do not affect the others. The benzyl (Bzl) group is an ideal choice for the γ-carboxyl group as it is stable to the conditions used for peptide bond formation but can be cleanly removed by catalytic hydrogenolysis at the end of the synthesis. The α-amino group is typically protected with a base-labile (e.g., Fmoc) or acid-labile (e.g., Boc) group during the initial steps, which is then removed to yield the final hydrochloride salt.

Representative Synthetic Workflow

A plausible and efficient route starts from N-protected L-glutamic acid. The following workflow illustrates the key transformations.

Caption: Representative synthetic workflow for H-Glu(OBzl)-NH2·HCl.

Purification Protocol: Recrystallization

Purification of the final product is critical to remove unreacted starting materials and byproducts. Recrystallization is the method of choice for this crystalline solid.

-

Solvent Selection: Identify a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common system is a mixture like isopropanol/ether or ethanol/water.

-

Dissolution: Dissolve the crude H-Glu(OBzl)-NH2·HCl powder in the minimum amount of the hot solvent or solvent mixture.

-

Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (or at 0-5°C) to induce crystallization.

-

Isolation: Collect the resulting white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Self-Validation: The success of the purification is validated by measuring the melting point of the dried crystals and comparing it to the literature value, as well as by the analytical methods described in the next section. A sharp melting point indicates high purity.

Analytical Characterization for Quality Control

To ensure the identity, purity, and structural integrity of H-Glu(OBzl)-NH2·HCl, a panel of analytical techniques must be employed. These methods form a self-validating system for quality control.

| Analytical Method | Purpose | Typical Specification |

| HPLC (Purity) | Quantifies the purity of the compound. | ≥98.0% |

| Mass Spec (Identity) | Confirms the molecular weight of the free base. | [M+H]⁺ = 237.12 ± 0.5 Da |

| NMR (Structure) | Confirms the chemical structure and absence of impurities. | Spectrum conforms to reference |

Protocol: Purity Determination by HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of H-Glu(OBzl)-NH2·HCl in a suitable mobile phase, such as a water/acetonitrile mixture.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The reverse-phase method effectively separates the target compound from more polar or non-polar impurities.

Applications in Peptide Synthesis

The primary and most significant application of H-Glu(OBzl)-NH2·HCl is as a building block in peptide synthesis.[7] It is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where a C-terminal glutamine amide is required, and the side-chain carboxyl group needs to be protected throughout the synthesis.[7]

Role as a Protected Amino Acid Derivative

In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid support (resin). H-Glu(OBzl)-NH2·HCl provides three key features for this process:

-

Free α-Amine: The hydrochloride salt protects the α-amino group during storage. In the reaction, it is neutralized in situ to become a nucleophile, ready to attack the activated carboxyl group of the growing peptide chain.

-

Protected γ-Carboxyl: The benzyl ester prevents the side-chain carboxyl group from participating in unwanted side reactions, such as branching or cyclization.

-

α-Amide: The pre-formed α-amide is carried through the synthesis, which is an efficient way to produce peptides with a C-terminal glutamine amide (Gln-NH₂).

Caption: Incorporation of H-Glu(OBzl)-NH2·HCl in an SPPS workflow.

Step-by-Step Coupling Protocol (Fmoc/tBu Strategy)

-

Resin Preparation: Start with an amino-functionalized resin (e.g., Rink Amide resin) or a resin with the first amino acid already attached.

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve H-Glu(OBzl)-NH2·HCl (3 eq.), a coupling agent like HBTU (3 eq.), and an activation base like HOBt (3 eq.) in DMF. Add a neutralizing base such as N,N-diisopropylethylamine (DIEA) (6 eq.) to this solution.

-

Scientist's Note: DIEA serves a dual purpose: it neutralizes the hydrochloride salt to free the amine and facilitates the activation of the carboxylic acid by the coupling agent.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Validation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.[2]

| Category | Guideline | Source(s) |

| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [2][8] |

| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust. | [2][8] |

| In case of Contact | Skin: Wash off with soap and plenty of water. Eyes: Flush with water as a precaution. | [2][8] |

| Storage | Keep the container tightly closed in a dry, well-ventilated place. Store at 0-5°C. | [1][4][8] |

| Decomposition | Hazardous decomposition products upon heating include carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [2] |

Conclusion

H-Glu(OBzl)-NH2·HCl (CAS 63091-89-4) is a highly valuable, specialized reagent for peptide synthesis and drug discovery. Its pre-protected side chain and pre-formed amide functionality offer a streamlined and efficient route to synthesizing complex peptides containing a C-terminal glutamine amide. A thorough understanding of its synthesis, purification, characterization, and handling protocols, as detailed in this guide, enables researchers to leverage its full potential while ensuring the integrity and reproducibility of their scientific work.

References

- MSDS - Safety Data Sheet. (n.d.). AAPPTec, LLC.

- H-Glu(OBzl)-OBzl.HCl. (n.d.). MySkinRecipes.

- 63091-89-4 | CAS DataBase. (n.d.). ChemicalBook.

- L-Glutamic acid g-benzyl ester a-amide hydrochloride | 63091-89-4. (n.d.). J&K Scientific.

- H-GLU(OBZL)-NH2 HCL. (n.d.). ChemUniverse.

- H-GLU(OBZL)-OBZL HCL. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (n.d.). AAPPTec, LLC.

- H-GLU(OBZL)-NH2 HCL | 63091-89-4. (n.d.). ChemicalBook.

- H-Glu(obzl)-NH2 hcl | 63091-89-4. (n.d.). Benchchem.

- H-Glu(OBzl)-NH2.HCl. (n.d.). Bapeks.

Sources

- 1. 63091-89-4 | CAS DataBase [m.chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. H-GLU(OBZL)-NH2 HCL | 63091-89-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. H-Glu(OBzl)-NH2.HCl [bapeks.com]

- 7. H-Glu(OBzl)-OBzl.HCl [myskinrecipes.com]

- 8. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Deprotection of the Benzyl Ester in H-Glu(OBzl)-NH2·HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glutamic Acid Derivatives and Benzyl Group Deprotection in Peptide Science

Glutamic acid and its derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics, which are pivotal in drug discovery and development.[1] The precise control of reactive functional groups is paramount during peptide synthesis to ensure the correct amino acid sequence and prevent unwanted side reactions. This is achieved through the use of protecting groups, which temporarily mask these reactive moieties.[1]

The benzyl group is a widely employed protecting group for the side-chain carboxyl group of glutamic acid, forming a benzyl ester (OBzl).[2] Its popularity stems from its general stability under various reaction conditions, particularly those used for peptide coupling, and its susceptibility to removal under specific and relatively mild conditions.[3] The starting material, H-Glu(OBzl)-NH2·HCl (L-Glutamic acid γ-benzyl ester α-amide hydrochloride), is a key intermediate where the α-amino group is protonated as a hydrochloride salt, the α-carboxyl group is an amide, and the γ-carboxyl group is protected as a benzyl ester.[4]

The selective removal, or deprotection, of the benzyl ester is a critical step to yield the free carboxylic acid, which may be required for subsequent modifications or as the final step in the synthesis of a glutamine-containing peptide.[5] The choice of the deprotection method is crucial and depends on the overall molecular structure of the substrate, particularly the presence of other sensitive functional groups.[6] This guide provides a detailed overview of the primary methods for benzyl ester deprotection, explains the underlying chemical principles, and offers field-proven protocols to guide researchers in achieving high-yield and high-purity outcomes.

Core Deprotection Methodologies: A Comparative Overview

The two most prevalent and reliable methods for the cleavage of benzyl esters are catalytic hydrogenation and acid-catalyzed hydrolysis.[6] The selection between these methods is a critical decision in the experimental design, dictated by the substrate's compatibility with the reaction conditions.

Catalytic Hydrogenation: A Clean and Efficient Approach

Catalytic hydrogenation is a powerful and often preferred method for benzyl ester deprotection due to its clean reaction profile, where the primary byproduct is toluene, which is easily removed.[7] The reaction, known as hydrogenolysis, involves the cleavage of the benzylic C-O bond by hydrogen in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[8]

Mechanism of Catalytic Hydrogenolysis: The substrate and hydrogen gas adsorb onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the C-O bond of the benzyl ester and the H-H bond of the hydrogen molecule, leading to the formation of the free carboxylic acid and toluene.[8]

There are two main variants of catalytic hydrogenation:

-

Classical Hydrogenolysis: Utilizes hydrogen gas (H₂) as the hydrogen source. This method is highly efficient but requires specialized equipment to handle flammable hydrogen gas safely.[9]

-

Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule to generate hydrogen in situ.[10][11] Common hydrogen donors include ammonium formate, formic acid, and cyclohexadiene.[9][11] CTH is often more convenient for standard laboratory setups as it avoids the direct handling of hydrogen gas.[6]

Causality Behind Experimental Choices:

-

Catalyst Selection: 10% Pd/C is the workhorse catalyst for hydrogenolysis.[9] For more resistant substrates or to increase reaction rates, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[5] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone in some cases.[12][13]

-

Solvent Choice: Protic solvents like methanol (MeOH) and ethanol (EtOH) are generally preferred as they facilitate the reaction and can help in dissolving the starting material and the product.[9] The efficiency of debenzylation with Pd/C often follows the order: toluene < methanol < ethanol.[9]

-

Hydrogen Source: The choice between H₂ gas and a transfer hydrogen donor depends on equipment availability and safety considerations. Ammonium formate is a popular choice for CTH due to its ease of handling and high efficiency.[9]

Acid-Catalyzed Cleavage: An Alternative for Hydrogenation-Sensitive Substrates

When a molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), catalytic hydrogenation is not a viable option.[14] In such cases, acid-catalyzed cleavage provides an excellent alternative. Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can effectively cleave the benzyl ester.[15]

Mechanism of Acid-Catalyzed Cleavage: The reaction typically proceeds through an SN1-type mechanism. The ester oxygen is protonated by the strong acid, making the benzyl group a better leaving group. The stable benzyl cation is then formed, which is subsequently trapped by a nucleophile or a scavenger present in the reaction mixture.

Causality Behind Experimental Choices:

-

Acid Selection: Trifluoroacetic acid (TFA) is a common choice due to its volatility, which simplifies its removal after the reaction.[16] It is often used in conjunction with a cation scavenger.

-

Scavengers: During the cleavage, the liberated benzyl cation is highly reactive and can lead to side reactions, such as alkylation of electron-rich aromatic residues (e.g., tryptophan or tyrosine) if present in the peptide chain.[17] To prevent this, a cation scavenger like anisole or triethylsilane (TES) is added to the reaction mixture to trap the benzyl cation.[18]

-

Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it is relatively inert and effectively dissolves many organic compounds.[16]

Data Presentation: Comparison of Deprotection Methods

| Parameter | Catalytic Hydrogenolysis (H₂/Pd/C) | Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C) | Acid-Catalyzed Cleavage (TFA) |

| Reagents | H₂ gas, 10% Pd/C | Ammonium formate, 10% Pd/C | Trifluoroacetic acid (TFA), scavenger (e.g., anisole) |

| Typical Solvents | Methanol, Ethanol, Ethyl Acetate[9] | Methanol, Ethanol[9] | Dichloromethane (DCM)[16] |

| Reaction Temperature | Room Temperature[9] | Reflux[9] | 0 °C to Room Temperature |

| Reaction Time | 2-16 hours | 1-4 hours | 1-6 hours |

| Advantages | Clean reaction, high yield, mild conditions. | Avoids handling of H₂ gas, generally faster than classical hydrogenolysis. | Tolerant of hydrogenation-sensitive groups, rapid. |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be poisoned by sulfur-containing compounds.[8] | Requires heating, potential for incomplete reaction. | Corrosive and hazardous reagents, potential for acid-catalyzed side reactions.[17] |

| Workup | Filtration of catalyst, evaporation of solvent.[9] | Filtration of catalyst, evaporation of solvent.[9] | Evaporation of TFA and solvent, may require precipitation.[16] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes a general procedure for the deprotection of the benzyl ester in H-Glu(OBzl)-NH2·HCl using palladium on carbon and hydrogen gas.[9]

Materials:

-

H-Glu(OBzl)-NH2·HCl (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)[9]

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

-

Celite®

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve H-Glu(OBzl)-NH2·HCl in anhydrous methanol (approximately 10-20 mL per gram of substrate).[9]

-

Carefully add 10% Pd/C to the solution.

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[5]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen atmosphere in a well-ventilated hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9]

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude H-Glu-NH2·HCl.

-

The crude product can be purified by recrystallization or ion-exchange chromatography if necessary.[9]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[9]

Materials:

-

H-Glu(OBzl)-NH2·HCl (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)[6]

-

Ammonium formate (5.0 eq)[9]

-

Methanol (MeOH), anhydrous

-

Celite®

-

Standard laboratory glassware with a condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve H-Glu(OBzl)-NH2·HCl in anhydrous methanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C to the stirred suspension.[6]

-

In one portion, add ammonium formate to the mixture.[6]

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst.[9]

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization.

Protocol 3: Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are incompatible with hydrogenation conditions.[6]

Materials:

-

H-Glu(OBzl)-NH2·HCl (1.0 eq)

-

Trifluoroacetic acid (TFA) (5-10 eq)[6]

-

Anisole (as a scavenger, 1-2 eq)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask with a magnetic stir bar, dissolve H-Glu(OBzl)-NH2·HCl in anhydrous dichloromethane (10-20 mL per gram of substrate).

-

Cool the solution in an ice bath.

-

Add anisole to the solution.

-

Slowly add trifluoroacetic acid to the cooled solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure. Caution: TFA is corrosive.

-

The resulting residue, H-Glu-NH2·TFA salt, can often be used directly in the next step or can be purified by precipitation with a non-polar solvent like diethyl ether.

Visualization of Key Processes

Experimental Workflow for Catalytic Hydrogenolysis

Caption: Workflow for Benzyl Ester Deprotection via Catalytic Hydrogenolysis.

Mechanism of Acid-Catalyzed Benzyl Ester Cleavage

Caption: Simplified Mechanism of Acid-Catalyzed Benzyl Ester Deprotection.

Troubleshooting and Field-Proven Insights

-

Incomplete Hydrogenolysis: If the reaction is sluggish or incomplete, consider the following:

-

Catalyst Activity: The activity of Pd/C can diminish over time or vary between batches. Using a fresh batch of catalyst or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be beneficial.[5][18]

-

Catalyst Poisoning: Trace amounts of sulfur-containing compounds in the substrate or solvent can poison the palladium catalyst.[8] Ensure high-purity starting materials and solvents. If poisoning is suspected, increasing the catalyst loading might help.[18]

-

Mass Transfer Limitations: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[14] Increasing the hydrogen pressure can also enhance the reaction rate.[9]

-

-

Side Reactions in Acidic Cleavage: To minimize side reactions during TFA-mediated deprotection, the use of a cation scavenger is highly recommended, especially when working with complex peptides containing sensitive residues.[17] Performing the reaction at a lower temperature (0 °C) can also improve selectivity.

-

Product Isolation: The final product, H-Glu-NH2, is a free amino acid amide and is highly polar. It may be soluble in water and some polar organic solvents. Care must be taken during the workup to avoid loss of the product. Lyophilization can be an effective method for isolating the final product after purification.

Conclusion

The deprotection of the benzyl ester in H-Glu(OBzl)-NH2·HCl is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the available methods, their mechanisms, and their limitations is essential for selecting the optimal conditions for a given synthetic strategy. Catalytic hydrogenation offers a clean and efficient route for many applications, while acid-catalyzed cleavage provides a robust alternative for substrates with functionalities that are incompatible with reduction. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently and successfully perform this important deprotection step, paving the way for the synthesis of complex peptides and novel drug candidates.

References

- Benchchem.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- Benchchem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.

- ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Benchchem. Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid.

- ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.

- ACS Publications. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- Removal of some commonly used protecting groups in peptide syntheses by c

- Taylor & Francis Online. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- The Role of Benzyl Protecting Groups in Organic Synthesis.

- ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.

- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C

- Benchchem. optimizing deprotection conditions for benzyl esters to avoid side products.

- Amino Acid Deriv

- Semantic Scholar. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- ChemRxiv.

- University of Calgary. Ch27 : Peptide synthesis.

- Chemistry LibreTexts. 26.7: Peptide Synthesis.

- Benchchem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.

- The Journal of Organic Chemistry.

- Benchchem. Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters.

- ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.

- MSDS - Safety D

- YouTube. benzyl ether cleavage.

- ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.

- The Royal Society of Chemistry.

- Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide.

- NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC.

- ResearchGate. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid | Request PDF.

- MedChemExpress. H-Glu(OBzl)-OBzl.

- Bapeks. H-Glu(OBzl)-NH2.HCl.

- Common Organic Chemistry. Benzyl Protection.

- ChemUniverse. H-GLU(OBZL)-NH2 HCL.

- Reddit. Benzyl ether cleavage in presence of thiourea? : r/Chempros.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. H-Glu(OBzl)-NH2.HCl [bapeks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: H-Glu(OBzl)-NH2 HCl as a Precursor for Pharmaceutical Intermediates

Abstract

L-Glutamic acid γ-benzyl ester α-amide hydrochloride, or H-Glu(OBzl)-NH2 HCl, is a pivotal building block in synthetic organic chemistry, particularly in the construction of complex peptide-based pharmaceutical intermediates. Its unique structure, featuring a free α-amino group for chain elongation, a primary amide at the α-carboxyl position, and a benzyl ester protecting the γ-carboxyl group, makes it a strategic choice for introducing glutamine residues into peptide sequences. This guide provides an in-depth analysis of its properties, outlines a general synthetic workflow, presents a detailed protocol for a standard peptide coupling reaction, and discusses critical deprotection strategies. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Physicochemical Properties and Handling

Proper handling and understanding of the physicochemical properties of H-Glu(OBzl)-NH2 HCl are fundamental to its successful application. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

| Property | Value | Significance in Synthesis |

| CAS Number | 63091-89-4[1] | Unique identifier for accurate reagent sourcing. |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ | Used for stoichiometric calculations. |

| Molecular Weight | 272.73 g/mol [1] | Critical for precise measurement of reactants. |

| Appearance | White to off-white solid[2] | A visual indicator of purity. |

| Purity | Typically ≥98% | High purity is essential to prevent side reactions. |

| Solubility | Soluble in DMSO, Methanol, Water[2] | Dictates choice of solvent for homogeneous reaction mixtures. |

| Storage | Store at 2-8°C, desiccated | Protects against degradation from moisture and heat. |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Before use, allow the reagent to warm to room temperature in a desiccator to prevent moisture condensation on the cold solid.

The Strategic Role of H-Glu(OBzl)-NH2 in Peptide Synthesis

In peptide synthesis, protecting reactive functional groups is mandatory to prevent unwanted side reactions and ensure the formation of the correct peptide sequence[3]. H-Glu(OBzl)-NH2 HCl is strategically designed for this purpose.

-

α-Amino Group (as HCl salt): The primary amine is the reactive site for peptide bond formation (acylation). The hydrochloride salt form protects it during storage and is easily neutralized in situ during the coupling reaction.

-

α-Carboxamide Group: The primary amide (-NH2) is a stable functional group that often mimics a key interaction point in biologically active peptides.

-

γ-Carboxyl Group (as Benzyl Ester): The benzyl (Bzl) group is a robust protecting group for the side-chain carboxylic acid. Its key advantage is its stability under the conditions used for removing many N-terminal protecting groups (like Fmoc or Boc) while being readily removable under different, specific conditions[4]. This orthogonality is a cornerstone of modern peptide synthesis.

The general workflow for incorporating this precursor into a growing peptide chain is illustrated below.

Sources

Application Notes and Protocols for Custom Peptide Synthesis Utilizing H-Glu(OBzl)-NH2·HCl

<

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis of custom peptides incorporating L-Glutamic acid, utilizing the gamma-benzyl protected building block, H-Glu(OBzl)-NH2·HCl. This document moves beyond a simple recitation of steps to offer in-depth explanations of the underlying chemical principles, justifications for methodological choices, and robust protocols for successful peptide assembly. We will explore the critical role of the benzyl protecting group for the glutamic acid side chain, its strategic incorporation into the peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and the final cleavage and deprotection steps. The protocols provided are designed to be self-validating, with an emphasis on achieving high purity and yield.

Introduction: The Strategic Imperative for Side-Chain Protection in Peptide Synthesis